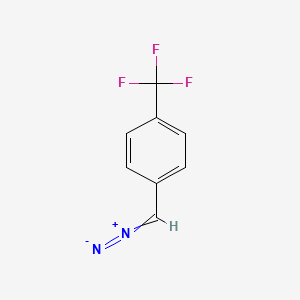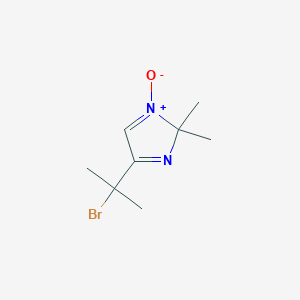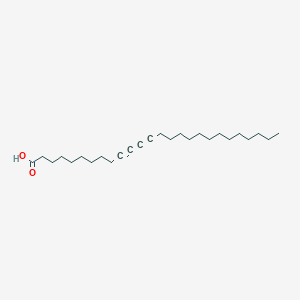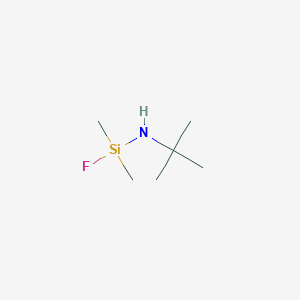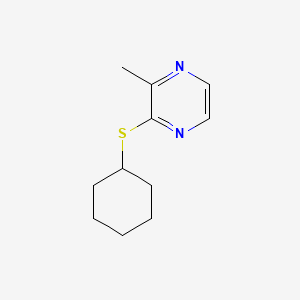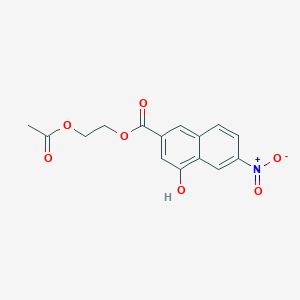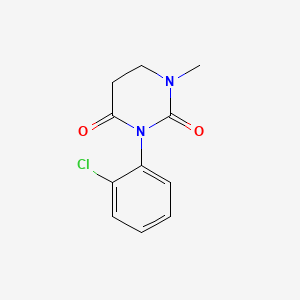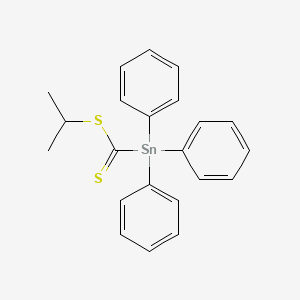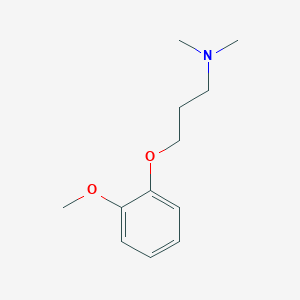
3-(2-methoxyphenoxy)-N,N-dimethylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyphenoxy)-N,N-dimethylpropan-1-amine is a chemical compound with a complex structure that includes a methoxyphenoxy group and a dimethylamino group attached to a propan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenoxy)-N,N-dimethylpropan-1-amine typically involves multiple steps. One common method starts with the reaction of 2-methoxyphenol with epichlorohydrin to form 3-(2-methoxyphenoxy)-1,2-epoxypropane. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxyphenoxy)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers
Aplicaciones Científicas De Investigación
3-(2-Methoxyphenoxy)-N,N-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in muscle relaxation and as an expectorant.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 3-(2-methoxyphenoxy)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets. It is known to act on the central nervous system, potentially by modulating neurotransmitter release or receptor activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with GABA receptors and other neurotransmitter systems .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methoxyphenoxy)ethylamine
- 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine
- (±)-2-[(2-Methoxyphenoxy)methyl]oxirane
- 1-{Benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-(9H-carbazol-4-yloxy)-2-propanol .
Uniqueness
3-(2-Methoxyphenoxy)-N,N-dimethylpropan-1-amine is unique due to its specific structural features, such as the combination of a methoxyphenoxy group with a dimethylamino group. This unique structure imparts specific chemical properties and biological activities that differentiate it from other similar compounds .
Propiedades
Número CAS |
75384-45-1 |
|---|---|
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
3-(2-methoxyphenoxy)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H19NO2/c1-13(2)9-6-10-15-12-8-5-4-7-11(12)14-3/h4-5,7-8H,6,9-10H2,1-3H3 |
Clave InChI |
LPXILBCDKVWPAN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCOC1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


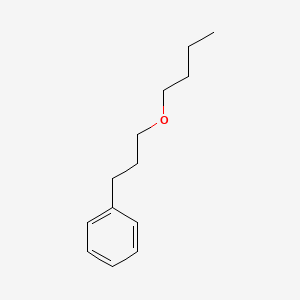


![{[(But-3-en-2-yl)sulfanyl]methyl}benzene](/img/structure/B14445463.png)
